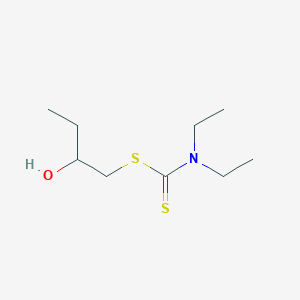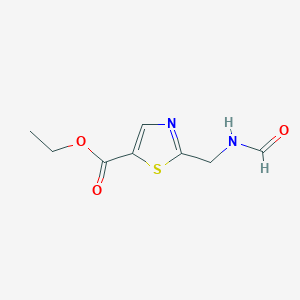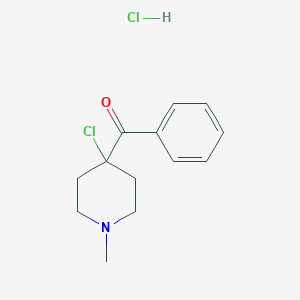![molecular formula C9H19NSi B12639889 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-48-4](/img/structure/B12639889.png)
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a compound that features a silyl-protected alkyne and an amine group. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions and serve as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the protection of an alkyne with a silyl group. One common method involves the reaction of propargylamine with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Fluoride ions (e.g., from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free alkynes or other substituted products.
Aplicaciones Científicas De Investigación
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Can be used in the synthesis of bioactive compounds.
Industry: Used in the production of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected alkyne and amine groups. The silyl group provides stability and protection to the alkyne, allowing it to undergo selective reactions. The amine group can act as a nucleophile, participating in substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyldimethylsilyloxy)propan-1-amine: Similar structure but with an oxygen atom instead of a carbon-carbon triple bond.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom, making it more reactive in substitution reactions.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is unique due to its combination of a silyl-protected alkyne and an amine group, which allows it to participate in a wide range of chemical reactions while maintaining stability. This makes it a valuable compound in organic synthesis and various research applications .
Propiedades
Número CAS |
918871-48-4 |
|---|---|
Fórmula molecular |
C9H19NSi |
Peso molecular |
169.34 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-9(2,3)11(4,5)8-6-7-10/h7,10H2,1-5H3 |
Clave InChI |
BPONMCPEESOCDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)

![methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12639856.png)


![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)
![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)
